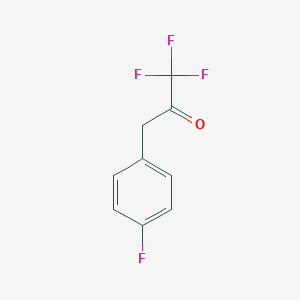

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEDPCRQZJYHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568438 | |

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-92-8 | |

| Record name | 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 4-Fluorobenzaldehyde with Trifluoroacetone

A modified Friedel-Crafts protocol employs 4-fluorobenzaldehyde and trifluoroacetone in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates the acylation at elevated temperatures (60–80°C) under reflux conditions. The reaction proceeds via electrophilic attack on the aromatic ring, followed by deprotonation to yield the ketone.

Key Optimization Parameters :

-

Catalyst Loading : 1.2 equivalents of AlCl₃ maximizes yield while minimizing side reactions.

-

Solvent Choice : Dichloromethane (DCM) or toluene enhances solubility of intermediates.

-

Reaction Time : 12–16 hours ensures complete conversion.

Typical Yield : 65–75% after column chromatography (hexane/ethyl acetate).

Nucleophilic Trifluoromethylation

Introducing the trifluoromethyl group via nucleophilic reagents offers an alternative route. The Ruppert-Prakash reagent (TMSCF₃) is widely used for this purpose.

Trifluoromethylation of 4-Fluorophenylacetyl Chloride

4-Fluorophenylacetyl chloride reacts with TMSCF₃ in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF). The mechanism involves in situ generation of a trifluoromethyl anion, which attacks the acyl chloride to form the ketone.

Reaction Conditions :

-

Temperature : −78°C to 0°C (prevents over-fluorination).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Workup : Acidic hydrolysis (HCl) followed by extraction.

Yield : 60–70% after recrystallization from ethanol/water.

Halogen Exchange Reactions

Halogen exchange provides a pathway to introduce fluorine atoms selectively. This method is particularly useful for converting brominated precursors to fluorinated analogs.

Bromine-to-Fluorine Exchange in 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

Using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF or DMSO), the bromine atom in 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone is replaced by fluorine via nucleophilic aromatic substitution.

Optimization Insights :

-

Catalyst : 18-crown-6 improves fluoride ion availability.

-

Temperature : 120–140°C (microwave irradiation reduces time to 1–2 hours).

-

Substrate Ratio : 1:3 molar ratio of bromo compound to KF.

Yield : 50–55% after distillation.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, enhancing yield and purity.

Procedure :

-

Reactants : 4-fluorobenzaldehyde and trifluoroacetic anhydride.

-

Catalyst : Solid acid catalysts (e.g., Amberlyst-15) in a packed-bed reactor.

-

Conditions : 80°C, 10 bar pressure, residence time of 30 minutes.

Advantages :

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes unreacted starting materials.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve trace impurities.

Spectroscopic Validation

-

¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.6 ppm, J = 8.5 Hz), while the CF₃ group shows no proton signal.

-

¹³C NMR : Carbonyl carbon at δ 190–195 ppm; CF₃ carbon at δ 120–125 ppm (J = 280–300 Hz).

-

MS (EI) : Molecular ion peak at m/z 220 (M⁺).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | 65–75 | 95 | Simplicity, low cost |

| Nucleophilic CF₃ Addition | 60–70 | 90 | Selective fluorination |

| Halogen Exchange | 50–55 | 85 | Converts bromo to fluoro derivatives |

| Continuous Flow | 80–85 | 98 | Scalability, high throughput |

Challenges and Mitigation Strategies

Competing Side Reactions

Moisture Sensitivity

-

Issue : Trifluoroacetyl intermediates hydrolyze readily.

-

Solution : Anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s ability to bind to biological membranes and receptors, increasing its efficacy and stability . The specific pathways and targets depend on the context of its application, such as drug development or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one

- Structure : The 4-fluorophenyl group is replaced with a 4-methoxyphenyl ring.

- Properties :

- Applications : Used in synthesizing methoxy-substituted pharmaceuticals, where increased electron density enhances nucleophilic substitution reactions.

3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone

- Structure : Chlorine replaces fluorine at the para position.

- Properties :

- Applications : Common in agrochemicals, where chlorine’s lipophilicity improves membrane penetration.

Trifluoromethyl Group Modifications

3-(4-Fluorophenyl)-1-hydroxy-2-propanone

- Structure : The trifluoromethyl group is replaced with a hydroxyl group.

- Properties :

- Applications : Primarily a metabolite in antidepressant drug pathways.

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

- Structure : Lacks the trifluoromethyl group but includes a methoxy substituent at the meta position.

- Properties :

Heterocyclic Analogues

3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone

- Structure : A benzothiazole ring replaces the fluorophenyl group.

- Properties :

- Applications : Key intermediate in optoelectronic materials.

Thioether Derivatives

3-(4-t-Butyl-phenylthio)-1,1,1-trifluoro-2-propanone

- Structure : A sulfur atom links the trifluoromethyl ketone to a bulky t-butylphenyl group.

- Properties :

- Applications : Explored as a protease inhibitor in antiviral research.

Data Table: Comparative Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | C₁₀H₈F₄O | 212.12 | N/A | N/A | Pharmaceutical intermediates |

| 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one | C₁₀H₉F₃O₂ | 218.17 | 61 (predicted) | N/A | Methoxy-substituted APIs |

| 3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone | C₁₀H₆F₃NOS | 245.22 | N/A | 225 (decomp) | Optoelectronic materials |

| 3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone | C₁₀H₈ClF₃O | 228.62 | N/A | N/A | Agrochemicals |

Biological Activity

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone, also known by its CAS number 1735-92-8, is an organofluorine compound notable for its trifluoromethyl and fluorophenyl groups. Its unique structure imparts distinct chemical and biological properties that make it valuable in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- Molecular Formula: C₉H₆F₄O

- Molecular Weight: 206.14 g/mol

- CAS Number: 1735-92-8

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively permeate biological membranes and interact with various biological targets.

The biological activity of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone is primarily attributed to its ability to interact with cellular receptors and membranes. The trifluoromethyl group increases binding affinity and metabolic stability, making it a promising candidate for drug development.

Key Mechanisms:

- Membrane Permeability: The compound's structure allows it to cross lipid membranes efficiently.

- Receptor Binding: It can bind to various receptors, potentially modulating their activity.

Applications in Drug Discovery

Research has highlighted the potential of this compound in drug discovery. It serves as a building block for synthesizing more complex fluorinated compounds that exhibit biological activity.

Case Studies

- Anticancer Activity:

- A study demonstrated that derivatives of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death1.

- Anti-inflammatory Properties:

- Research indicated that compounds similar to 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone could selectively inhibit neutrophil chemotaxis without affecting CXCL8 binding to CXCR1/2 receptors. This suggests potential therapeutic applications in managing inflammatory diseases2.

Toxicity Studies

Toxicity assessments using cell-based assays have shown that this compound exhibits cytotoxic effects at certain concentrations. For example, an IC50 value of approximately 35 μM was reported in specific cell lines1. The mechanism appears to involve mitochondrial dysfunction and increased apoptotic markers.

Comparative Analysis

To understand the unique properties of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone better, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-propenone | Similar fluorophenyl structure | Induces apoptosis in cancer cells |

| 1-(4-Morpholinophenyl)-3-(4-fluorophenyl)-propenone | Contains morpholine; enhances solubility | Potent apoptosis inducer with lower IC50 |

| Indole Derivatives | Aromatic fluorine groups | Used in various medicinal applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.